Cas no 170568-15-7 (tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate)

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate は、有機合成において重要な中間体として利用される化合物です。この化合物は、インドール骨格と保護されたアミン基を有しており、ペプチド合成や医薬品開発の分野で幅広く応用されています。tert-ブトキシカルボニル(Boc)基によってアミンが保護されているため、選択的な反応が可能であり、他の官能基との共存下でも安定性が高いことが特徴です。また、結晶性が良好で取り扱いやすく、高純度での調製が可能です。これらの特性から、複雑な分子構築や精密合成において有用な試薬として活用されています。

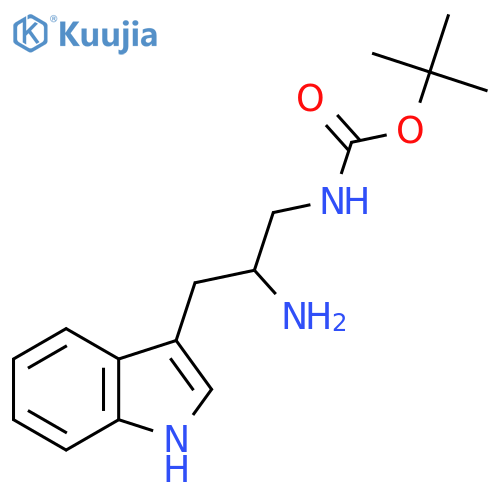

170568-15-7 structure

商品名:tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- NKFKXAPKHWVONF-UHFFFAOYSA-N

- SCHEMBL6300686

- 170568-15-7

- EN300-1878737

- 2-amino-1-t-butoxycarbonylamino-3-(1h-indol-3-yl)propane

- tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate

- Carbamic acid, [2-amino-3-(1H-indol-3-yl)propyl]-, 1,1-dimethylethyl ester (9CI)

- tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate

-

- インチ: 1S/C16H23N3O2/c1-16(2,3)21-15(20)19-10-12(17)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10,17H2,1-3H3,(H,19,20)

- InChIKey: NKFKXAPKHWVONF-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC1=CNC2C=CC=CC1=2)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 289.17902698g/mol

- どういたいしつりょう: 289.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 80.1Ų

じっけんとくせい

- 密度みつど: 1.156±0.06 g/cm3(Predicted)

- ふってん: 497.8±40.0 °C(Predicted)

- 酸性度係数(pKa): 12.49±0.46(Predicted)

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878737-0.05g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 0.05g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-0.25g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 0.25g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-2.5g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 2.5g |

$3220.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-1g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 1g |

$1643.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-10g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 10g |

$7065.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-5.0g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 5g |

$4764.0 | 2023-06-01 | ||

| Enamine | EN300-1878737-0.1g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 0.1g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-1.0g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 1g |

$1643.0 | 2023-06-01 | ||

| Enamine | EN300-1878737-5g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 5g |

$4764.0 | 2023-09-18 | ||

| Enamine | EN300-1878737-0.5g |

tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |

170568-15-7 | 0.5g |

$1577.0 | 2023-09-18 |

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

170568-15-7 (tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量